molecular formula C26H29Cl2N5O3 B1684425 Bosutinib CAS No. 380843-75-4

Bosutinib

Cat. No.: B1684425
CAS No.: 380843-75-4
M. Wt: 530.4 g/mol
InChI Key: UBPYILGKFZZVDX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bosutinib is a potent, dual SRC and ABL tyrosine kinase inhibitor . It primarily targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML) due to the reciprocal translocation t (9;22) (q34;q11) . The drug also inhibits most resistance-conferring BCR-ABL mutations except V299L and T315 .

Mode of Action

This compound works by blocking the action of an abnormal protein that signals cancer cells to multiply . This helps stop the spread of cancer cells. It functions as a competitive inhibitor of both Src and ABL tyrosine kinases . By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and proliferation.

Biochemical Pathways

This compound affects several biochemical pathways due to its dual inhibition of Src and ABL kinase. The BCR-ABL fusion protein, which is a target of this compound, is a deregulated tyrosine kinase that activates several proliferative and antiapoptotic signaling pathways . By inhibiting this protein, this compound disrupts these pathways, leading to a decrease in cancer cell proliferation.

Pharmacokinetics

This compound exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins (94%), and is primarily metabolized in the liver by cytochrome P450 3A4 . Peak plasma concentrations of this compound occur at 4–6 h following oral administration .

Result of Action

The molecular and cellular effects of this compound’s action include reduced cell proliferation, migration, and invasion of cancer cell lines . It also promotes cell-to-cell adhesions and a membrane localization of beta-catenin, a phosphoprotein that functions as both a structural component of the cell adhesion/actin cytoskeleton network and a signaling molecule . This compound also stimulates bacterial killing by elevating the intracellular levels of reactive oxygen species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of this compound . Additionally, hepatic and renal impairment can increase the exposure to this compound . Therefore, coadministration of this compound with strong or moderate CYP3A inhibitors or inducers should be avoided .

Properties

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861568
Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bosutinib is a tyrosine kinase inhibitor. Although it is able to inhibit several tyrosine kinases such as Src, Lyn, and Hck, which are members of the Src-family of kinases, its primary target is the Bcr-Abl kinase. The Bcr-Abl gene is a chimeric oncogene created from the fusion of the breakpoint-cluster (Bcr) gene and Abelson (Abl) tyrosine gene. This chromosomal abnormality results in the formation of what is commonly known as the Philadelphia chromosome or Philadelphia translocation. The Bcr-Abl gene expresses a particular kinase that promotes the progression of CML. A decrease in the growth and size of the CML tumour has been observed following administration of bosutinib. Bosutinib did not inhibit the T315I and V299L mutant cells.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
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CAS No.

380843-75-4
Record name Bosutinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380843-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bosutinib [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bosutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
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Record name BOSUTINIB
Source FDA Global Substance Registration System (GSRS)
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Record name Bosutinib
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URL http://www.hmdb.ca/metabolites/HMDB0240205
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Synthesis routes and methods

Procedure details

4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile, Form IV (1.0 g) was refluxed for 24 hours with 20 ml of water. The mixture was cooled to 35° C. and filtered. The cake was washed with 10 ml of water and vacuum dried at 45° C. to give 0.95 g of of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate, Form I by XRD scans.
[Compound]
Name
IV
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Bosutinib is a potent, dual tyrosine kinase inhibitor (TKI) that primarily targets Bcr-Abl, the oncogenic fusion protein responsible for chronic myeloid leukemia (CML) [, , ]. It functions as a dual Src/Abl kinase inhibitor, effectively blocking the abnormal signaling pathways activated by Bcr-Abl [, , ]. This inhibition leads to a cascade of downstream effects, including:

    ANone: The research papers provided focus primarily on the pharmacological properties and clinical efficacy of this compound. Details regarding its molecular formula, weight, and spectroscopic data are not explicitly discussed. For detailed structural information, please refer to chemical databases and publications specifically dedicated to the structural characterization of this compound.

    ANone: The provided research articles primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not directly addressed. For details on these aspects, please refer to drug formulation and stability studies on this compound.

    A: this compound functions as a kinase inhibitor, not as a catalyst. Its primary mechanism of action involves binding to the active sites of specific tyrosine kinases, thereby blocking their catalytic activity [, ].

    A: While the provided research papers do not elaborate on specific computational models, they highlight the importance of understanding the structural basis of this compound's activity [, ]. Molecular modeling studies, for instance, have been instrumental in understanding how structural variations in the aniline ring of this compound and its isomer influence their binding affinity to target kinases like Chk1 and Wee1 []. These insights are crucial for optimizing the design of future kinase inhibitors with improved potency and selectivity.

    A: A key finding from the research emphasizes the significance of the methoxy group's position on the aniline ring for this compound's binding affinity to target kinases []. Studies comparing this compound with its isomer, which differs only in the arrangement of R groups around the aniline ring, revealed notable differences in their inhibitory potencies against Chk1 and Wee1 kinases []. Specifically, shifting the methoxy group from position 5 in this compound to position 3 in its isomer resulted in enhanced binding to both kinases, suggesting this structural modification increases potency [].

    ANone: The research papers provided concentrate on the clinical and pharmacological aspects of this compound, and do not directly address SHE regulations. For detailed information on regulatory compliance, risk minimization, and responsible practices regarding this compound, please consult relevant safety data sheets and regulatory guidelines.

    ANone: Several research papers provide insights into the PK/PD profile of this compound:

      ANone: Numerous studies highlight the efficacy of this compound in both laboratory and clinical settings:

        A: The safety and tolerability of this compound have been extensively evaluated in clinical trials [, , , , ].

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